molecular formula C10H11ClO B8439230 (3R)-3-phenylbutanoyl chloride

(3R)-3-phenylbutanoyl chloride

Cat. No.: B8439230
M. Wt: 182.64 g/mol
InChI Key: XCAXRFFRVJOHMX-MRVPVSSYSA-N
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Description

(3R)-3-phenylbutanoyl chloride is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

(3R)-3-phenylbutanoyl chloride

InChI

InChI=1S/C10H11ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1

InChI Key

XCAXRFFRVJOHMX-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC(=O)Cl)C1=CC=CC=C1

Canonical SMILES

CC(CC(=O)Cl)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanisms and Types

As an acyl chloride , (3R)-3-phenylbutanoyl chloride undergoes nucleophilic acyl substitution due to the electrophilic nature of the carbonyl carbon. Key reactions include:

Acylation Reactions

  • Alcohols : Reacts with alcohols to form esters (e.g., ethyl 3-phenylbutanoate) via the displacement of chloride.

  • Amines : Forms amides when reacted with primary or secondary amines.

  • Water/Alkali : Hydrolyzes in aqueous conditions to regenerate the carboxylic acid.

Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate , where a nucleophile attacks the carbonyl carbon, leading to the collapse of the intermediate and release of HCl.

Pharmaceutical Intermediates

Used in the synthesis of chiral drugs and biologically active compounds, particularly in stereocontrolled acylation to preserve or introduce chirality.

Enzymatic Reactions

Participates in lipase-catalyzed resolutions , where its reactivity with enzymes enables the separation of enantiomers. For example, in kinetic resolutions of 3-aryl alkanoic acids, acyl chlorides like this compound are critical for generating chiral esters .

Data Table: Reaction Conditions and Products

Reaction Type Reagents/Conditions Product Key Features
Esterification Alcohol (e.g., ethanol), pyridineEthyl 3-phenylbutanoateHigh yield, moisture-sensitive
Amidation Amine (e.g., aniline), DCMN-Phenyl-3-phenylbutanamideStereoselectivity influenced by steric hindrance
Enzymatic Resolution Lipase (e.g., Candida antarctica), pH 7 bufferChiral esters or acidsHigh enantiomeric excess (E >50)
Hydrolysis H₂O/NaOH(3R)-3-Phenylbutanoic acidReversible under aqueous conditions

Research Findings and Stereochemical Considerations

  • Stereoselectivity : The (3R) configuration influences reactivity in enzymatic resolutions , as observed in studies with related 3-aryl alkanoic acids. Lipases like Candida antarctica B favor hydrolysis of specific enantiomers, enabling isolation of enantiopure derivatives .

  • Reactivity : Acyl chlorides are highly reactive due to the electron-withdrawing effect of chlorine, making them prone to hydrolysis in moist conditions. Proper storage (dry, inert atmosphere) is critical.

Analytical Data (IR and NMR)

While specific data for (3R)-3-phenylbutanoyl chloride is not provided in the sources, related acyl chlorides exhibit:

  • IR : Strong absorption at ~1780 cm⁻¹ (C=O stretch) .

  • NMR : Characteristic shifts for the phenyl group (aromatic protons) and the butanoyl chain.

Q & A

Q. What are the standard synthetic routes for (3R)-3-phenylbutanoyl chloride, and how is its structure validated?

Q. What nucleophilic reactions are most efficient for derivatizing (3R)-3-phenylbutanoyl chloride?

Methodological Answer: The compound undergoes nucleophilic acyl substitution with:

  • Amines : To form amides, using triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–25°C.
  • Alcohols : To form esters, catalyzed by DMAP (4-dimethylaminopyridine) in THF .
  • Organometallic Reagents : Grignard reagents (e.g., RMgX) add to the carbonyl group, though steric hindrance from the phenyl group may require elevated temperatures.

Key Consideration : The (3R)-configuration influences reaction stereoselectivity, particularly in asymmetric catalysis. For example, bulky nucleophiles may exhibit preferential attack from the less hindered face.

Advanced Research Questions

Q. How can enantiomeric purity of (3R)-3-phenylbutanoyl chloride be achieved and quantified?

Methodological Answer:

  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Pd complexes) in the precursor ketone hydrogenation step to ensure (3R)-configuration .
  • Chiral HPLC : Quantify enantiomeric excess (ee) using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol eluents.
  • Polarimetry : Compare specific rotation values ([α]D_D) against literature standards.

Data Contradiction Note : Discrepancies in reported [α]D_D values may arise from solvent polarity or impurities. Cross-validate with HPLC and X-ray data .

Q. What role does stereochemistry play in palladium-catalyzed cross-couplings involving (3R)-3-phenylbutanoyl chloride?

Q. How can contradictions in kinetic data from divergent catalytic systems be resolved?

Methodological Answer: Discrepancies (e.g., variable reaction rates in Pd vs. Ni catalysis) require:

  • Mechanistic Studies : Use deuterium labeling or kinetic isotope effects (KIE) to probe rate-determining steps.
  • Hybrid Modeling : Combine experimental data (e.g., Arrhenius plots) with computational methods (e.g., DFT) to reconcile divergent results. For instance, Haddad et al. (2008b) resolved cluster conflicts in receptor-response models by meta-analysis of multi-dataset parameters .

Case Study : A 2024 study on chlorinated acyl chlorides found that solvent polarity (ε > 15) stabilizes charged intermediates in Pd-catalyzed reactions, explaining yield variations in THF vs. DMF .

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